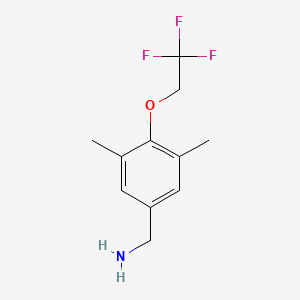
N-cyclohexyl-2-(trifluoromethyl)aniline
Overview
Description
N-cyclohexyl-2-(trifluoromethyl)aniline (NCTA) is an organic compound that has a wide range of applications in the scientific research field. It is a versatile compound that is used in a variety of experiments and studies, from synthesis to biochemical and physiological effects.
Scientific Research Applications
N-cyclohexyl-2-(trifluoromethyl)aniline has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, N-cyclohexyl-2-(trifluoromethyl)aniline is used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
N-cyclohexyl-2-(trifluoromethyl)aniline is an organic compound that is used in a variety of experiments and studies. It acts as an electron-withdrawing group, which helps to increase the reactivity of the molecule. Additionally, N-cyclohexyl-2-(trifluoromethyl)aniline can act as a catalyst or inhibitor in certain reactions.
Biochemical and Physiological Effects
N-cyclohexyl-2-(trifluoromethyl)aniline has been used in a variety of studies to investigate the biochemical and physiological effects of the compound. Studies have shown that N-cyclohexyl-2-(trifluoromethyl)aniline can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmission. Additionally, N-cyclohexyl-2-(trifluoromethyl)aniline has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-(trifluoromethyl)aniline has several advantages for use in laboratory experiments. It has a low toxicity, is relatively inexpensive, and is easy to obtain. Additionally, N-cyclohexyl-2-(trifluoromethyl)aniline is a versatile compound that can be used in a variety of experiments and studies. However, there are some limitations to using N-cyclohexyl-2-(trifluoromethyl)aniline in laboratory experiments. It is a volatile compound, and can be difficult to handle in certain experiments. Additionally, it can be difficult to obtain pure N-cyclohexyl-2-(trifluoromethyl)aniline, as it is often contaminated with other compounds.
Future Directions
N-cyclohexyl-2-(trifluoromethyl)aniline has a wide range of applications in the scientific research field, and there are many potential future directions for the compound. One potential direction is the development of new synthesis methods for the compound. Additionally, N-cyclohexyl-2-(trifluoromethyl)aniline could be used to develop new pharmaceuticals, agrochemicals, and other specialty chemicals. N-cyclohexyl-2-(trifluoromethyl)aniline could also be used to develop new materials, such as polymers, dyes, and other materials. Additionally, further research could be done to investigate the biochemical and physiological effects of N-cyclohexyl-2-(trifluoromethyl)aniline, and to develop new uses for the compound.
properties
IUPAC Name |
N-cyclohexyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBNUURWCCACFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260808 | |
| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(trifluoromethyl)aniline | |
CAS RN |
1039836-64-0 | |
| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039836-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1460834.png)


![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)

![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)



![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)


